His-leu-gly-leu-ala-arg
Description
His-Leu-Gly-Leu-Ala-Arg is a hexapeptide with the sequence Histidine-Leucine-Glycine-Leucine-Alanine-Arginine. Histidine contributes to pH buffering and metal ion coordination, while arginine’s guanidinium group enables strong electrostatic interactions with negatively charged molecules like DNA or phosphorylated proteins. The leucine and alanine residues provide hydrophobic character, and glycine enhances structural flexibility.
Properties
Molecular Formula |
C29H61N11O12 |
|---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
2-aminoacetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H9N3O2.2C6H13NO2.C3H7NO2.C2H5NO2/c7-4(5(11)12)2-1-3-10-6(8)9;7-5(6(10)11)1-4-2-8-3-9-4;2*1-4(2)3-5(7)6(8)9;1-2(4)3(5)6;3-1-2(4)5/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,5H,1,7H2,(H,8,9)(H,10,11);2*4-5H,3,7H2,1-2H3,(H,8,9);2H,4H2,1H3,(H,5,6);1,3H2,(H,4,5)/t4-;3*5-;2-;/m00000./s1 |
InChI Key |
WEIFYVFHYXEJNU-LXZZILPSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptides are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through chemical modifications.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
Chemistry
Peptides like “His-leu-gly-leu-ala-arg” are used as model compounds in studying protein folding, structure, and function. They serve as substrates in enzymatic assays and are employed in the development of new synthetic methodologies.
Biology
In biological research, peptides are used to study cell signaling pathways, receptor-ligand interactions, and protein-protein interactions. They are also utilized in the development of peptide-based drugs and vaccines.
Medicine
Peptides have therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. They are used in drug delivery systems and as diagnostic tools in medical imaging.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with cell surface receptors, leading to the activation or inhibition of signaling pathways. For example, antimicrobial peptides disrupt bacterial cell membranes, leading to cell lysis. In therapeutic applications, peptides can modulate immune responses or inhibit specific enzymes.
Comparison with Similar Compounds
Leu-Arg-Arg-Ala-Ser-Leu-Gly (7-mer)
- Sequence : Leu-Arg-Arg-Ala-Ser-Leu-Gly
- Key Features: Contains two adjacent arginines (Arg-Arg motif), a common phosphorylation site for kinases. Serine residue at position 5 allows phosphorylation by the cAMP-dependent protein kinase .
- Contrast with His-Leu-Gly-Leu-Ala-Arg: The absence of histidine and presence of serine in this peptide likely direct it toward kinase-mediated signaling rather than metal-binding roles.
Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys (20-mer)
- Sequence : A 20-residue peptide with multiple arginines and leucines .
- Key Features :
- High arginine content (5 residues) suggests involvement in nucleic acid binding or protein-protein interactions.
- Structural complexity allows for multifunctional roles, such as enzyme inhibition or receptor binding.
- Contrast with this compound: The extended length and repetitive arginine residues enable stronger polyvalent interactions, unlike the shorter, more compact hexapeptide.
Ala-Leu-Arg (3-mer)
- Sequence : Ala-Leu-Arg
- The minimal structure limits its functional scope compared to longer peptides.
- Contrast with this compound :
- The hexapeptide’s histidine and glycine residues provide additional functional versatility absent in the tripeptide.
Functional and Mechanistic Comparisons
Enzyme Interactions
- Kinase Substrates : Leu-Arg-Arg-Ala-Ser-Leu-Gly is phosphorylated by cAMP-dependent protein kinase due to its Arg-Arg-X-Ser motif . This compound lacks serine and the dual arginine motif, making kinase targeting unlikely.
- Antioxidant Potential: The histidine residue in this compound may confer antioxidant activity, analogous to enzymes like paraoxonase (PON) and superoxide dismutase (SOD), where amino acid substitutions (e.g., Leu/Met or Ala/Val) alter enzymatic efficiency .
Structural and Charge Properties
- Charge Distribution: this compound has a net positive charge (+1 at physiological pH) due to arginine and histidine, favoring interactions with anionic surfaces.
- Hydrophobicity : The leucine and alanine residues in both this compound and Ala-Leu-Arg contribute to membrane association or protein-binding pockets.
Research Implications and Gaps
- This compound : Further studies are needed to elucidate its interactions with metal ions, kinases, or antioxidant systems.
- Comparative Insights : Structural analogs like Leu-Arg-Arg-Ala-Ser-Leu-Gly highlight the importance of serine and arginine clusters in kinase activity, while metabolic tripeptides (e.g., Ala-Leu-Arg) underscore the role of minimal motifs in biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
